Cas no 2167211-05-2 (1-(4,4-difluorocyclohexyl)cyclopropylmethanamine)
1-(4,4-difluorocyclohexyl)cyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4,4-difluorocyclohexyl)cyclopropylmethanamine
- [1-(4,4-difluorocyclohexyl)cyclopropyl]methanamine
- EN300-1451749
- 2167211-05-2
-
- Inchi: 1S/C10H17F2N/c11-10(12)3-1-8(2-4-10)9(7-13)5-6-9/h8H,1-7,13H2
- InChI Key: HNPRGAOLWCPSAI-UHFFFAOYSA-N
- SMILES: FC1(CCC(CC1)C1(CN)CC1)F
Computed Properties
- Exact Mass: 189.13290587g/mol
- Monoisotopic Mass: 189.13290587g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26Ų
1-(4,4-difluorocyclohexyl)cyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1451749-1.0g |
[1-(4,4-difluorocyclohexyl)cyclopropyl]methanamine |
2167211-05-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1451749-50mg |
[1-(4,4-difluorocyclohexyl)cyclopropyl]methanamine |
2167211-05-2 | 50mg |
$1008.0 | 2023-09-29 | ||
| Enamine | EN300-1451749-100mg |
[1-(4,4-difluorocyclohexyl)cyclopropyl]methanamine |
2167211-05-2 | 100mg |
$1056.0 | 2023-09-29 | ||
| Enamine | EN300-1451749-250mg |
[1-(4,4-difluorocyclohexyl)cyclopropyl]methanamine |
2167211-05-2 | 250mg |
$1104.0 | 2023-09-29 | ||
| Enamine | EN300-1451749-500mg |
[1-(4,4-difluorocyclohexyl)cyclopropyl]methanamine |
2167211-05-2 | 500mg |
$1152.0 | 2023-09-29 | ||
| Enamine | EN300-1451749-1000mg |
[1-(4,4-difluorocyclohexyl)cyclopropyl]methanamine |
2167211-05-2 | 1000mg |
$1200.0 | 2023-09-29 | ||
| Enamine | EN300-1451749-2500mg |
[1-(4,4-difluorocyclohexyl)cyclopropyl]methanamine |
2167211-05-2 | 2500mg |
$2351.0 | 2023-09-29 | ||
| Enamine | EN300-1451749-5000mg |
[1-(4,4-difluorocyclohexyl)cyclopropyl]methanamine |
2167211-05-2 | 5000mg |
$3479.0 | 2023-09-29 | ||
| Enamine | EN300-1451749-10000mg |
[1-(4,4-difluorocyclohexyl)cyclopropyl]methanamine |
2167211-05-2 | 10000mg |
$5159.0 | 2023-09-29 |
1-(4,4-difluorocyclohexyl)cyclopropylmethanamine Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 1-(4,4-difluorocyclohexyl)cyclopropylmethanamine
Research Brief on 1-(4,4-difluorocyclohexyl)cyclopropylmethanamine (CAS: 2167211-05-2): Recent Advances and Applications
1-(4,4-difluorocyclohexyl)cyclopropylmethanamine (CAS: 2167211-05-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a key intermediate or active pharmaceutical ingredient (API) in drug development. This research brief consolidates the latest findings regarding this compound, with particular attention to its role in central nervous system (CNS) targeting molecules and its physicochemical characteristics that make it valuable for medicinal chemistry applications.
Recent synthetic approaches to 1-(4,4-difluorocyclohexyl)cyclopropylmethanamine have demonstrated improved yields and purity through optimized cyclopropanation reactions followed by selective amination. The compound's structural motif - featuring both a difluorocyclohexyl group and a cyclopropylamine moiety - has been identified as particularly valuable for enhancing blood-brain barrier permeability while maintaining metabolic stability. Several research groups have reported its incorporation into novel drug candidates targeting neurological disorders, with particular emphasis on its potential as a serotonin receptor modulator.
Pharmacological characterization studies published in the past year have revealed that 1-(4,4-difluorocyclohexyl)cyclopropylmethanamine demonstrates favorable pharmacokinetic properties, including good oral bioavailability and CNS penetration. Its metabolic stability has been attributed to the presence of the difluorocyclohexyl group, which appears to protect against rapid oxidative metabolism while maintaining sufficient solubility for formulation development. These properties have made it an attractive scaffold for the development of next-generation psychotropic medications.
In drug discovery applications, this compound has shown particular promise as a building block for the development of novel antidepressants and anxiolytics. Recent patent filings indicate its incorporation into several clinical candidates, with one Phase I trial currently investigating a derivative molecule for treatment-resistant depression. The compound's ability to serve as a conformationally constrained amine donor while maintaining appropriate lipophilicity has been highlighted as a key advantage in structure-activity relationship (SAR) studies.
Future research directions for 1-(4,4-difluorocyclohexyl)cyclopropylmethanamine appear to be focusing on three main areas: further optimization of synthetic routes for industrial-scale production, exploration of additional therapeutic applications beyond CNS disorders (including potential antiviral properties), and detailed investigation of its metabolic pathways to predict potential drug-drug interactions. The compound continues to attract significant interest from both academic and industrial research groups as a versatile pharmacophore with multiple potential applications in medicinal chemistry.
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